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molecular formula C10H15NO3 B8289483 5-(Aminomethyl)-2-(2-methoxyethoxy)phenol

5-(Aminomethyl)-2-(2-methoxyethoxy)phenol

Cat. No. B8289483
M. Wt: 197.23 g/mol
InChI Key: RBVNXWDHFHRALF-UHFFFAOYSA-N
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Patent
US07713994B2

Procedure details

An amount of 3-hydroxy-4-(2-methoxyethoxy)benzaldehyde O-methyloxime (0.75 g, 3.33 mmol) in 10 mL of EtOH is added 1 mL of 12 N HCl and palladium on carbon. The reaction mixture is hydrogenated for 4 h. After removal of solid by filtration, solvent is evaporated to give yellow oil. Colorless solid is afforded after the oil is washed 5 times with EtOAc. Recrystallization from MeOH/EtOAc afforded 0.45 g (68.5% yield) of colorless solid: mp: 89-90° C.; MS (ESI) m/z 198.1 (M+H)+1
Name
3-hydroxy-4-(2-methoxyethoxy)benzaldehyde O-methyloxime
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
68.5%

Identifiers

REACTION_CXSMILES
CO[N:3]=[CH:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:12][CH2:13][O:14][CH3:15])=[C:7]([OH:16])[CH:6]=1.Cl>CCO.[Pd]>[NH2:3][CH2:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:12][CH2:13][O:14][CH3:15])=[C:7]([OH:16])[CH:6]=1

Inputs

Step One
Name
3-hydroxy-4-(2-methoxyethoxy)benzaldehyde O-methyloxime
Quantity
0.75 g
Type
reactant
Smiles
CON=CC1=CC(=C(C=C1)OCCOC)O
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of solid
FILTRATION
Type
FILTRATION
Details
by filtration, solvent
CUSTOM
Type
CUSTOM
Details
is evaporated
CUSTOM
Type
CUSTOM
Details
to give yellow oil
CUSTOM
Type
CUSTOM
Details
Colorless solid is afforded after the oil
WASH
Type
WASH
Details
is washed 5 times with EtOAc
CUSTOM
Type
CUSTOM
Details
Recrystallization from MeOH/EtOAc

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NCC=1C=CC(=C(C1)O)OCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 68.5%
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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